molecular formula C16H18N2 B1320837 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline CAS No. 1097785-83-5

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline

Cat. No.: B1320837
CAS No.: 1097785-83-5
M. Wt: 238.33 g/mol
InChI Key: ZAGFFRSPYLXDAN-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline is a heterocyclic aromatic amine with a quinoline backbone. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline structure is known for its presence in various biologically active compounds, making it a valuable scaffold in drug discovery and development.

Scientific Research Applications

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Future Directions

Research into related compounds continues to be an active area of study. For example, the antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been investigated . Additionally, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been discovered as new tubulin polymerization inhibitors with anti-cancer activity .

Biochemical Analysis

Biochemical Properties

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterases, which are enzymes that regulate the levels of cyclic nucleotides in cells . Additionally, this compound can bind to β-adrenergic receptors, influencing the signaling pathways associated with these receptors . The nature of these interactions involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activities.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of serotonin and dopamine receptors, affecting neurotransmitter signaling in neuronal cells . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been reported to inhibit phosphodiesterase activity by binding to its active site, thereby increasing the levels of cyclic nucleotides in cells . Additionally, it can modulate the activity of β-adrenergic receptors by binding to their ligand-binding domains, influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have demonstrated that the effects of this compound can persist for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. It is important to carefully determine the appropriate dosage for specific experimental purposes to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Doebner-Miller synthesis, which involves the condensation of aniline with aldehydes in the presence of acidic catalysts. The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride may be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits various pharmacological activities, including antimicrobial and antihypertensive effects.

    2,3-Dihydroquinolin-4(1H)-ones: Used in the synthesis of functionalized quinoline derivatives.

Uniqueness

2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-8-9-16(14(17)11-12)18-10-4-6-13-5-2-3-7-15(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGFFRSPYLXDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Starting with 1,2,3,4-tetrahydroquinoline and 2-fluoro-5-methylnitrobenzene and following the steps of 1a to 1f of Example 2, one may obtain, in sequence, 1-(4-methyl-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline, 1-(2-amino-4-methylphenyl)-1,2,3,4-tetrahydroquinone, 1-(2-amino-4-methylphenyl)-1,2,3,4-tetrahydroquinoline, N-[2-{1-(5-methylphenyl)-1,2,3,4-tetrahydroquinolin-1-yl}]-4-methyl-1-piperazine carboxamide, and 10-methyl-7-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-quino[1,8-ab][1,5]benzodiazepine.
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Synthesis routes and methods II

Procedure details

Starting with 1,2,3,4-tetrahydroquinoline and 2-fluoro-5-methylnitrobenzene and following the steps of 1a to 1f of Example 2, one may obtain, in sequence, 1-(4-methyl-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline, 1-(2-amino-4-methylphenyl)-1,2,3,4-tetrahydroquinoline, N-[2-{1-(5-methylphenyl)-1,2,3,4-tetrahydroquinolin-1-yl}]-4-methyl-1-piperazine carboxamide, and 10-methyl-7-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-quino[1,8-ab][1,5]benzodiazepine.
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Synthesis routes and methods III

Procedure details

Starting with 1,2,3,4-tetrahydroquinoline and 2-fluoro-5-methylnitrobenzene and following the steps of 1a to 1f of Example 2, one may obtain, in sequence, 1-(4-methyl-2-nitrophenyl)-1,2,3,4-tetrahydroquinoline, 1-(2-amino-4-methylphenyl)-1,2,3,4-tetrahydroquinoline, N-[2-{1-(5-methylphenyl)-1,2,3,4 -tetrahydroquinolin-1-yl}]-4-methyl-1-piperazine carboxamide, and 10-methyl-7-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-quino-[1,8-ab][15]benzodiazepine.
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